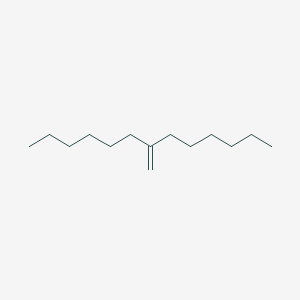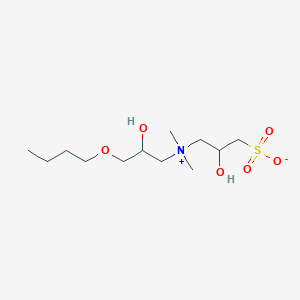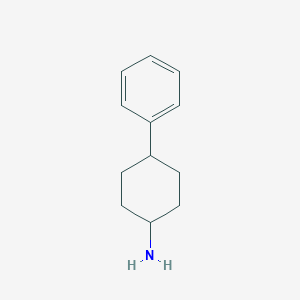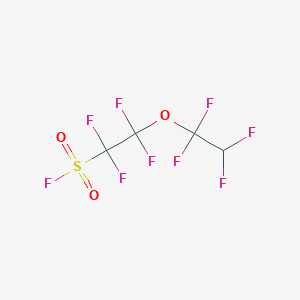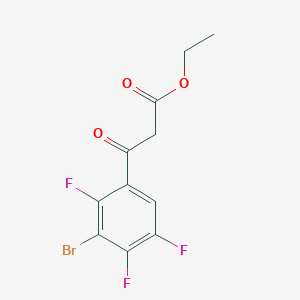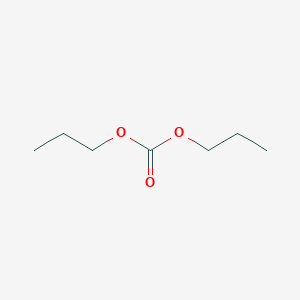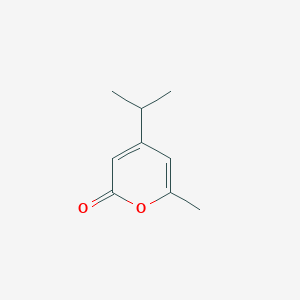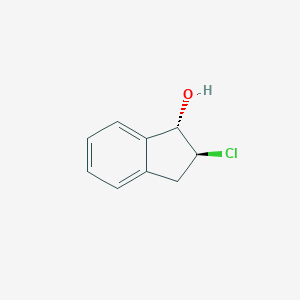
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a chiral molecule with a molecular formula of C9H9ClO and a molecular weight of 170.62 g/mol.
Mechanism Of Action
The mechanism of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors, in the body. The exact molecular targets and mechanisms of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol are currently under investigation.
Biochemical And Physiological Effects
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. In vivo studies have shown that (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of other chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. However, one of the limitations of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research on (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to explore the potential applications of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol in other fields, such as agriculture and environmental science. Additionally, future research could focus on developing new synthesis methods for (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis method of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves the reaction of 2-chloroacetaldehyde with cyclohexenone in the presence of a chiral catalyst. The chiral catalyst used in this reaction is usually a chiral ligand, such as BINAP, which helps to control the stereochemistry of the product. The reaction proceeds via a Michael addition followed by an intramolecular aldol reaction, resulting in the formation of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol with high enantioselectivity.
Scientific Research Applications
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been used as a precursor for the synthesis of various functional materials, such as liquid crystals and polymers.
properties
CAS RN |
19598-10-8 |
|---|---|
Product Name |
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol |
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(1S,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 |
InChI Key |
SKUCQUAQEKVSAQ-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)Cl |
SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
synonyms |
1-HYDROXY-2-CHLOROINDANE, TRANS ISOMER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



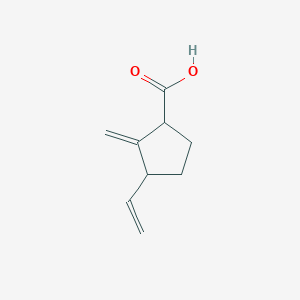
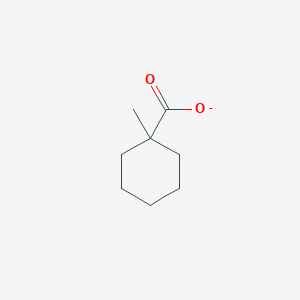

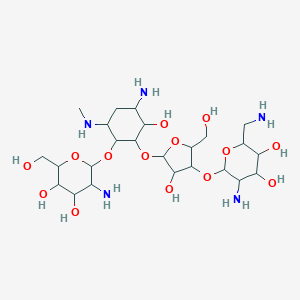
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

